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n-(4-Methylbenzyl)-3-nitroaniline

Crystallography Molecular conformation Solid-state structure

Researchers face inconsistent crystallization outcomes when substituting N-benzyl-3-nitroaniline analogs due to unaccounted methyl group effects on lipophilicity (ΔLogP ~0.6) and solid-state packing. This compound solves that with quantifiable structural data: - Single-crystal XRD: 89.79(4)° inter-ring dihedral angle, N-H···O hydrogen bond 2.52(3) Å - Free base vs. hydrochloride salt: 28.4° dihedral compression, fully anisotropic parameters - XLogP3-AA = 3.6; suitable as HPLC retention marker Supplied as crystalline solid. Reproducible synthesis via reductive amination (58% yield). Available from BenchChem with technical data package.

Molecular Formula C14H14N2O2
Molecular Weight 242.27 g/mol
CAS No. 90465-61-5
Cat. No. B3372422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(4-Methylbenzyl)-3-nitroaniline
CAS90465-61-5
Molecular FormulaC14H14N2O2
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNC2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C14H14N2O2/c1-11-5-7-12(8-6-11)10-15-13-3-2-4-14(9-13)16(17)18/h2-9,15H,10H2,1H3
InChIKeyANVKUDDLGAYXIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Methylbenzyl)-3-nitroaniline (CAS 90465-61-5): Compound Identity and Core Structural Profile for Procurement Screening


N-(4-Methylbenzyl)-3-nitroaniline (CAS 90465-61-5, molecular formula C₁₄H₁₄N₂O₂, molecular weight 242.27 g/mol) is an N-substituted benzylic aniline derivative bearing a nitro group at the meta-position of the aniline ring and a para-methyl substituent on the benzyl moiety [1]. The compound is catalogued under NSC number 158400 in the NCI/DTP repository and is available as a reference standard from major chemical suppliers [2]. Its solid-state structure has been fully solved by single-crystal X-ray diffraction, revealing a bent molecular conformation with near-perpendicular orientation of the two aromatic ring systems [1]. The compound is recognized as a synthetic intermediate for dyes, pigments, and further derivatization, and it also serves as a model system for studying the influence of remote substituents on hydrogen-bonded crystal packing motifs [1].

A
Crystal Engineering Near-orthogonal aromatic ring geometry for co-crystal design and packing studies
B
Synthetic Intermediate Reductive amination route for dye, pigment, and heterocycle precursor synthesis
C
Chromatography Lipophilicity marker for reversed-phase HPLC method development and system suitability

Why N-(4-Methylbenzyl)-3-nitroaniline Cannot Be Generically Substituted: Structural Sensitivity of Substitution Position and Salt Form on Solid-State Properties


Although N-(4-methylbenzyl)-3-nitroaniline shares the same 3-nitroaniline core as its demethylated analog N-benzyl-3-nitroaniline, the single para-methyl substituent on the benzyl ring introduces measurable perturbations to molecular geometry, unit cell dimensions, and lipophilicity [1]. Critically, the compound's solid-state architecture—including hydrogen-bonded chain directionality and crystal density—differs in quantifiable ways from the non-methylated analog, and its hydrochloride salt adopts a fundamentally different conformation (planar cation vs. bent free base) with a 28.4° shift in inter-ring dihedral angle [2]. These differences mean that results obtained with the free base cannot be extrapolated to the salt form, and vice versa, while the methyl group's contribution to lipophilicity (ΔXLogP3 ≈ 0.6) affects partitioning behavior in any application where logP is a critical parameter [3]. Generic substitution without verifying the specific form and substitution pattern therefore risks introducing uncontrolled variables in crystallization, formulation, or reactivity studies.

Target Compound N-(4-Methylbenzyl)-3-nitroaniline p-Methyl substituent on benzyl ring; near-orthogonal ring geometry (dihedral near 90°)
Analog May Differ N-Benzyl-3-nitroaniline (demethylated) Dihedral angle and unit cell dimensions may shift; packing architecture may not transfer directly
Target Form Free Base Bent molecular conformation; N–H···O hydrogen-bonded chains; P2₁ space group
Form May Differ Hydrochloride Salt Conformation, hydrogen-bonding network, and crystal packing differ substantially; cannot substitute without validation
Target Property XLogP3 ≈ 3.6 Moderate lipophilicity suitable for reversed-phase retention and organic-phase partitioning
Property May Differ XLogP ≈ 3.0 (demethylated analog) ~0.6 log unit difference may alter chromatographic retention and partitioning behavior

Quantitative Differential Evidence for N-(4-Methylbenzyl)-3-nitroaniline (CAS 90465-61-5) Relative to Closest Analogs


Inter-Ring Dihedral Angle: Near-Orthogonal Geometry Differentiates the p-Methyl Derivative from N-Benzyl-3-nitroaniline

The dihedral angle between the mean plane of the N-methyl-3-nitroaniline system and the p-tolyl unit in N-(4-methylbenzyl)-3-nitroaniline is 89.79(4)°, approaching perfect orthogonality [1]. By comparison, the analogous dihedral angle between the two ring planes in the non-methylated compound N-benzyl-3-nitroaniline is 86.0(6)° [2]. The p-methyl group thus drives the ring systems ~3.8° closer to a 90° arrangement. Both structures were determined under comparable conditions (Mo Kα radiation, T = 295–296 K) by groups that explicitly cross-reference each other's work, making this a direct head-to-head comparison [1][2].

Inter-Ring Dihedral Angle
Direct head-to-head
Target: 89.79(4)° vs Comparator: 86.0(6)°
+3.79° (rings ~3.8° closer to orthogonal)
Near-orthogonal orientation affects π–π stacking propensity and packing density in crystal engineering
Both structures: Mo Kα, T ≈ 296 K, monoclinic; single-crystal XRD data
Crystallography Molecular conformation Solid-state structure

Central C–N Torsion Angle: p-Methyl Substitution Produces a Subtle but Reproducible 1.4° Difference in Molecular Bend

The torsion angle about the central C–N bond (C1–N1–C7–C8) in N-(4-methylbenzyl)-3-nitroaniline is 73.9(2)°, as reported by Đaković et al. [1]. This differs from the corresponding value of 72.55(19)° in N-benzyl-3-nitroaniline [2]. Despite the authors' conclusion that the methyl substituent 'did not cause any significant conformational difference,' the measured difference of 1.35° exceeds the combined experimental uncertainties (pooled e.s.d. ≈ 0.3°) and is therefore statistically distinguishable. Both compounds exhibit a bent conformation, and the hydrogen-bonding pattern (R₂²(8) motifs forming chains) is conserved; however, the small torsion angle shift correlates with altered unit cell parameters [1].

Central C–N Torsion Angle
Direct head-to-head
Target: 73.9(2)° vs Comparator: 72.55(19)°
+1.35° (difference exceeds pooled e.s.d. ≈ 0.3°)
Subtle torsion shift correlates with altered unit cell parameters; relevant for solid-form screening
Hydrogen-bonding R₂²(8) motif conserved; conformational difference is statistically distinguishable
Conformational analysis Torsion angle Structure-activity relationship

Unit Cell Volume Expansion: The p-Methyl Group Increases Crystal Volume by 9.6% Relative to the Non-Methylated Analog

The unit cell volume of N-(4-methylbenzyl)-3-nitroaniline is 624.71(8) ų (monoclinic, P2₁, Z = 2) [1], compared with 570.04(3) ų for N-benzyl-3-nitroaniline (monoclinic, P2₁, Z = 2) [2]. This represents a 54.67 ų (9.6%) volume expansion attributable solely to the addition of one methyl group. The calculated crystal density decreases from 1.329 Mg m⁻³ (comparator) to 1.288 Mg m⁻³ (target) [1][2]. The a axis contracts slightly (5.1851 vs. 5.3359 Å, −2.8%) while the b axis elongates substantially (21.408 vs. 19.2285 Å, +11.3%), indicating anisotropic expansion along specific crystallographic directions [1][2].

Unit Cell Volume
Direct head-to-head
624.71(8) ų
+9.6% vs comparator (570.04 ų)
Anisotropic volume expansion affects density, solubility, and mechanical properties of crystalline material
Both monoclinic P2₁, Z = 2; b-axis elongates by +11.3%
Crystal packing Unit cell parameters Crystal density

Free Base vs. Hydrochloride Salt: Protonation Drives a 28.4° Dihedral Angle Shift and a 139.8° Torsion Angle Reorganization

Protonation of N-(4-methylbenzyl)-3-nitroaniline to form the hydrochloride salt (C₁₄H₁₅N₂O₂⁺·Cl⁻) induces a dramatic conformational reorganization [1]. The free base adopts a bent conformation with the C2–C1–N1–C7 torsion angle of 0.8(3)° and inter-ring dihedral angle of 89.79(4)° [2]. In the salt, this torsion angle becomes 140.6(2)° and the dihedral angle between the 3-nitrophenyl and 4-methylphenyl planes compresses to 61.36(5)° [1]. The N1 atom rehybridizes from sp² to sp³ upon protonation, pushing atom C7 out of the 3-nitroaniline plane by 0.840(2) Å and splitting the previously near-planar system into two discrete planar fragments [1]. Hydrogen bonding shifts from N–H···O(nitro) chains along [10-1] (free base, R₂²(8) motifs) to N–H···Cl⁻ chains along [001] with fused R₂¹(6) and R₃²(10) ring motifs (salt) [1][2].

Free Base vs HCl Salt
Direct head-to-head
Dihedral: 89.79(4)° → 61.36(5)°; Torsion: 0.8(3)° → 140.6(2)°
ΔDihedral: 28.43°; ΔTorsion: 139.8°
Protonation drives major conformational reorganization; free base and salt are distinct solid-state entities
N1 rehybridization sp² → sp³; C7 out-of-plane: 0.840(2) Å in salt; hydrogen-bond network differs
Salt screening Conformational polymorphism Hydrogen bonding

Computed Lipophilicity: p-Methyl Substitution Increases XLogP3 by ~0.6 Units Relative to N-Benzyl-3-nitroaniline

The computed partition coefficient (XLogP3-AA) for N-(4-methylbenzyl)-3-nitroaniline is 3.6, as calculated and deposited by PubChem [1]. For the non-methylated analog N-benzyl-3-nitroaniline, the XLogP value reported is 3.0 . The difference of ~0.6 log units corresponds to an approximately 4-fold higher predicted partition coefficient favoring the organic phase for the target compound. Caution: these values derive from different computational implementations (PubChem's XLogP3-AA vs. XLogP from chem960), so this is classified as cross-study comparable rather than a direct head-to-head measurement. No experimental logP or logD data were identified for either compound in the peer-reviewed literature.

Computed Lipophilicity
Cross-study context
Target XLogP3-AA: 3.6 vs Comparator XLogP: 3.0
Δ ≈ 0.6 log units (~4-fold higher partition coefficient)
Reported lipophilicity difference may inform chromatographic retention and partitioning context
Computed values from different sources (PubChem vs chem960); no experimental logP identified; verify experimentally
Lipophilicity ADME prediction Physicochemical profiling

Evidence-Backed Application Scenarios for N-(4-Methylbenzyl)-3-nitroaniline Procurement and Research Use


Crystal Engineering and Co-Crystal Design Requiring Near-Orthogonal Aromatic Ring Geometry

The 89.79(4)° dihedral angle between the 3-nitroaniline and p-tolyl planes provides a near-perfect orthogonal scaffold for crystal engineering studies. This geometry is documented with full anisotropic displacement parameters and hydrogen-bond geometry (N–H···O, 2.52(3) Å; R₂²(8) motifs) in the primary crystallographic report [1]. Researchers designing co-crystals where orthogonal ring orientation is desired can select this compound as a geometrically validated building block, with the non-methylated analog (86.0°) serving as a less orthogonal comparator.

Salt Form Screening and Solid-State Property Modulation via Protonation State Control

The free base and hydrochloride salt of N-(4-methylbenzyl)-3-nitroaniline are both fully characterized by single-crystal XRD, providing a rare paired dataset where the conformational consequences of protonation are quantified to within 0.001 Å precision [2][3]. The salt displays a 28.4° dihedral angle compression, N1 rehybridization (sp² → sp³), and a C7 out-of-plane displacement of 0.840(2) Å [2]. This system can serve as a teaching or benchmarking case for pharmaceutical salt screening programs, where the impact of protonation on solid-state properties must be rationally predicted.

Synthetic Intermediate in Dye, Pigment, and Heterocycle Production with Validated Laboratory Protocol

The compound is prepared via reductive amination of 3-nitroaniline with p-tolualdehyde using sodium tetrahydridoborate, yielding 58% of crystalline product after ethanol recrystallization [1]. The full experimental procedure (1.10 g 3-nitroaniline, 1.74 mL p-tolualdehyde, 0.50 g NaBH₄) is published and reproducible in a standard teaching or research laboratory. The compound serves as a precursor for further derivatization, including N-alkylation and reduction of the nitro group to the corresponding aniline for coupling reactions [1].

Lipophilicity-Dependent Chromatographic Method Development and logP Reference Standard

With a computed XLogP3-AA of 3.6, N-(4-methylbenzyl)-3-nitroaniline occupies a lipophilicity window distinct from its non-methylated analog (XLogP ≈ 3.0) [4]. This ~0.6 log unit difference makes the compound suitable as a retention-time marker or system suitability standard in reversed-phase HPLC method development, where the presence of the p-methyl group provides a measurable shift relative to the demethylated congener. The compound's single hydrogen bond donor and three hydrogen bond acceptors further define its chromatographic behavior on C18 and similar stationary phases [4].

Application
Selection Property
Validation Focus
Crystal Engineering & Co-Crystal Design
Near-orthogonal aromatic ring geometry (dihedral near 90°)
Verify dihedral angle and packing architecture against reference crystallographic data
Salt Form Screening & Solid-State Studies
Paired free base–HCl salt structural dataset with quantified conformational differences
Confirm protonation-induced dihedral shift and hydrogen-bond network reorganization
Synthetic Intermediate Procurement
Published reductive amination route with reproducible laboratory protocol
Validate reaction conditions, yield, and product identity by NMR or XRD
Chromatographic Method Development
Lipophilicity marker with XLogP3 ~3.6; distinct from demethylated analog
Confirm retention time shift and logP-dependent separation on reversed-phase columns
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